N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine
Description
Properties
IUPAC Name |
3-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-15(23)5-6-18-17(25)21-9-7-20(8-10-21)16(24)13-11-19-14-4-2-1-3-12(13)14/h1-4,11,19H,5-10H2,(H,18,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFFDZZDTNIQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its indole and piperazine rings are valuable in constructing diverse chemical structures.
Biology: The compound has potential biological activity, including antimicrobial, antiviral, and anticancer properties. It can be used in biological assays to study these activities.
Medicine: Due to its biological activity, it is being explored for use in pharmaceuticals. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds, including dyes, pigments, and agrochemicals.
Mechanism of Action
The exact mechanism of action of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. The indole ring system is known to interact with various biological targets, while the piperazine ring can enhance the compound's ability to cross cell membranes.
Comparison with Similar Compounds
4-[4-(1H-Indol-3-yl)butyl]piperazine Derivatives
These compounds, synthesized by Labanauskas et al., feature a butyl chain connecting the indole and piperazine groups instead of carbonyl linkages.
N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine
This Schiff base derivative reported by Kavitha et al. replaces the carbonyl-beta-alanine moiety with a methylidene group and a methyl-substituted piperazine. The planar Schiff base structure may influence receptor binding kinetics differently compared to the flexible beta-alanine linkage in the target compound .
Dopamine D4 Receptor Ligands (e.g., [³H]NGD 94-1)
The dopamine D4-selective ligand [³H]NGD 94-1 shares a piperazine backbone but lacks the indole and beta-alanine components. Its non-striatal brain distribution (e.g., hippocampus, hypothalamus) suggests that the target compound, with its indole-piperazine core, may similarly target limbic regions but with enhanced specificity due to beta-alanine’s hydrophilic properties .
Pharmacological Profiles
| Compound | Receptor Affinity | Brain Distribution | Key Structural Features |
|---|---|---|---|
| N-{[4-(1H-Indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine | Predicted D4/5-HT1D (inferred) | Likely limbic regions (hippocampus, cortex) | Indole-carbonyl-piperazine-beta-alanine |
| 4-[4-(1H-Indol-3-yl)butyl]piperazine | D4 agonists, 5-HT1D agonists | Not reported | Butyl linker, no beta-alanine |
| [³H]NGD 94-1 | D4-specific | Entorhinal cortex, hypothalamus | Piperazine core, no indole |
| N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine | Unknown | Not studied | Schiff base, methyl-piperazine |
Table 1: Comparative pharmacological and structural attributes of this compound and analogues.
Therapeutic Potential
While [³H]NGD 94-1 demonstrates low receptor density in vivo (<30 fmol/mg protein in rat brain), the target compound’s indole and beta-alanine groups could enhance binding avidity or metabolic stability, addressing limitations of earlier ligands . Additionally, beta-alanine’s presence may confer dual activity (e.g., neurotransmitter modulation + metabolic effects), a feature absent in simpler piperazine-indole derivatives.
Biological Activity
N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by an indole moiety linked to a piperazine ring and a beta-alanine residue. The IUPAC name for this compound reflects its intricate design, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways related to pain and inflammation.
- Receptor Modulation : The compound may modulate the activity of receptors associated with the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain perception.
Biological Activity and Pharmacological Effects
A series of studies have evaluated the pharmacological effects of this compound, demonstrating its potential in various therapeutic areas.
Antitumor Activity
Recent research has indicated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related indole derivatives can induce apoptosis in tumor cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Antimicrobial Properties
Compounds structurally related to this compound have demonstrated antibacterial and antifungal activity. For example, a study reported that certain piperazine derivatives exhibited potent antimicrobial effects against a range of pathogens .
Case Studies
Several case studies illustrate the compound's potential applications:
- Pain Management : In preclinical models, the compound has shown promise in alleviating neuropathic pain through modulation of endocannabinoid signaling pathways. This suggests potential utility in treating conditions like chronic pain syndromes .
- Cancer Therapeutics : A study highlighted the effectiveness of related indole-based compounds in inhibiting tumor growth in vitro and in vivo, suggesting that this compound may share similar properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic strategies for preparing N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves coupling reactions between piperazine derivatives and indole-carbonyl intermediates. For example, the use of carbodiimide-based coupling reagents (e.g., EDC or DCC) facilitates amide bond formation between the piperazine and beta-alanine moieties . Yield optimization requires careful control of reaction stoichiometry, temperature (e.g., 0–5°C for activation steps), and purification via column chromatography (e.g., silica gel with gradient elution of methanol in dichloromethane) . Evidence from structurally similar compounds suggests that introducing electron-withdrawing groups on the indole ring can stabilize intermediates and reduce side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the indole, piperazine, and beta-alanine units. Key diagnostic signals include the indole NH proton (~10–12 ppm) and carbonyl carbons in the 165–175 ppm range . Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MALDI-TOF provides molecular weight validation. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with UV detection at 254 nm for indole absorption .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v). For pH-sensitive studies, phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 improves dispersion . Pre-formulation studies using dynamic light scattering (DLS) to assess particle size and zeta potential are advised to prevent aggregation in biological media .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound to serotonin receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) against serotonin receptor subtypes (e.g., 5-HT₁A or 5-HT₂A) can predict binding poses and affinity. Use crystal structures from the Protein Data Bank (e.g., PDB ID 6WGT) for homology modeling . Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories validate stability of ligand-receptor complexes. Cross-validate predictions with radioligand displacement assays using [³H]-LSD or [³H]-ketanserin .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Systematic SAR requires synthesizing analogs with modifications to the (i) indole-3-carbonyl group (e.g., halogenation or methoxy substitution), (ii) piperazine linker (e.g., N-alkylation), and (iii) beta-alanine terminus (e.g., esterification). Evaluate analogs for receptor selectivity (e.g., dopamine D3 vs. D4) using competitive binding assays . ADMET prediction tools (e.g., SwissADME) guide prioritization of candidates with favorable logP (2–4) and low cytochrome P450 inhibition risk .
Q. What experimental strategies resolve contradictions between in silico ADMET predictions and in vivo pharmacokinetic data?
- Methodological Answer : Discrepancies often arise from oversimplified in silico models. Validate predictions via:
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .
- Toxicity : Ames test for mutagenicity and hERG assay for cardiac risk .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) and in vivo PK studies in rodent models (plasma concentration-time profiling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
